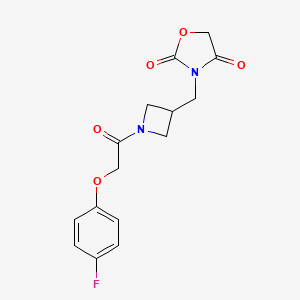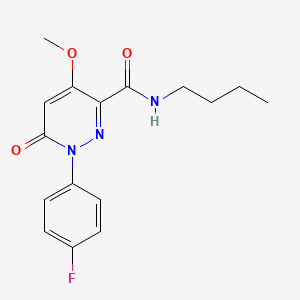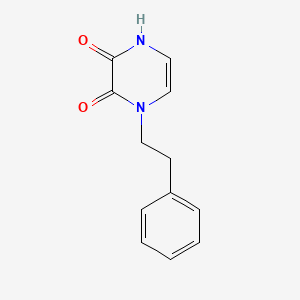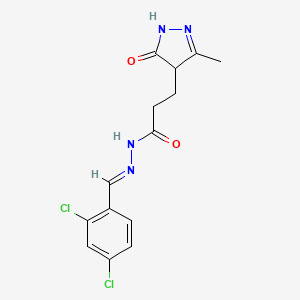![molecular formula C15H20F2N2O3S B3019003 2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380182-92-1](/img/structure/B3019003.png)
2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C15H20F2N2O3S and a molecular weight of 346.39 g/mol
準備方法
The synthesis of 2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide typically involves multiple steps, including the formation of the morpholine ring, the introduction of the cyclobutyl group, and the sulfonamide formation. Specific synthetic routes and reaction conditions may vary, but common methods include:
Formation of the Morpholine Ring: This can be achieved through the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.
Introduction of the Cyclobutyl Group: This step often involves the use of cyclobutyl halides or cyclobutyl Grignard reagents, which react with the morpholine derivative to form the desired cyclobutylmethyl intermediate.
Sulfonamide Formation: The final step involves the reaction of the cyclobutylmethyl intermediate with 2,6-difluorobenzenesulfonyl chloride under basic conditions to form the target compound.
化学反応の分析
2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
科学的研究の応用
2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can be compared with other similar compounds, such as:
2,6-Difluorobenzenesulfonamide: Lacks the morpholine and cyclobutyl groups, resulting in different chemical properties and applications.
N-(Cyclobutylmethyl)benzenesulfonamide: Lacks the difluoro and morpholine groups, leading to variations in reactivity and biological activity.
Morpholine-substituted benzenesulfonamides: These compounds have similar structural features but may differ in the position and number of substituents, affecting their overall properties.
特性
IUPAC Name |
2,6-difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-12-3-1-4-13(17)14(12)23(20,21)18-11-15(5-2-6-15)19-7-9-22-10-8-19/h1,3-4,18H,2,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACWBHCXJUVZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3018925.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)


![N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B3018936.png)

![2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B3018938.png)
![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)acetamide](/img/structure/B3018942.png)
